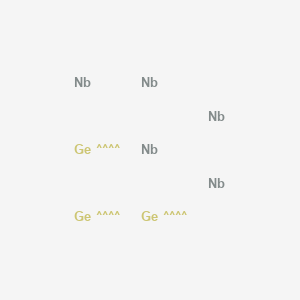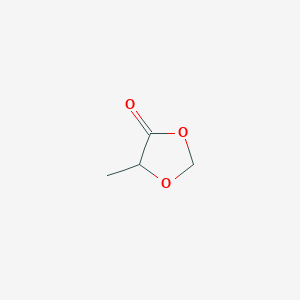
5-Methyl-1,3-dioxolan-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-1,3-dioxolan-4-one is a chemical compound that belongs to the class of 1,3-dioxolane derivatives. It is structurally characterized by a five-membered ring containing two oxygen atoms and a ketone group. This compound is known for its potential use as a green solvent and its stability under various conditions .
Métodos De Preparación
5-Methyl-1,3-dioxolan-4-one can be synthesized through the reaction of lactic acid and formaldehyde. The reaction typically involves the formation of a ketal functionality, which is stable under neutral or basic conditions and can even survive mildly acidic conditions . Industrial production methods may involve the use of α-hydroxy carboxylic acids (such as lactic acid) and aldehydes or ketones (such as formaldehyde) to produce this compound .
Análisis De Reacciones Químicas
5-Methyl-1,3-dioxolan-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include palladium-catalyzed Heck arylation and Menschutkin reaction with N-methylimidazole and 1-iodobutane.
Aplicaciones Científicas De Investigación
5-Methyl-1,3-dioxolan-4-one has several scientific research applications:
Biology: The compound’s stability under different conditions makes it suitable for use in biological studies.
Medicine: Its potential as a green solvent can be explored in pharmaceutical formulations.
Mecanismo De Acción
The mechanism of action of 5-Methyl-1,3-dioxolan-4-one involves its role as a solvent or reactant in various chemical processes. It interacts with molecular targets and pathways involved in these processes, facilitating reactions and stabilizing intermediates. The compound’s ketal functionality plays a key role in its stability and reactivity under different conditions .
Comparación Con Compuestos Similares
5-Methyl-1,3-dioxolan-4-one can be compared with other similar compounds such as γ-valerolactone and other 1,3-dioxolane derivatives. These compounds share similar structural features and properties but differ in their specific applications and reactivity. For example, γ-valerolactone is another green solvent that is closely related to this compound in terms of its solvent parameters and environmental benefits .
Similar compounds include:
- γ-Valerolactone
- 1,3-Dioxolane derivatives
- 4,4-Dimethyl-1,3-dioxolan-2-one
Propiedades
Fórmula molecular |
C4H6O3 |
|---|---|
Peso molecular |
102.09 g/mol |
Nombre IUPAC |
5-methyl-1,3-dioxolan-4-one |
InChI |
InChI=1S/C4H6O3/c1-3-4(5)7-2-6-3/h3H,2H2,1H3 |
Clave InChI |
AQAZKBKTTBELHE-UHFFFAOYSA-N |
SMILES canónico |
CC1C(=O)OCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Ethoxyphenyl)methylsulfanyl]ethanamine;hydrochloride](/img/structure/B14709014.png)
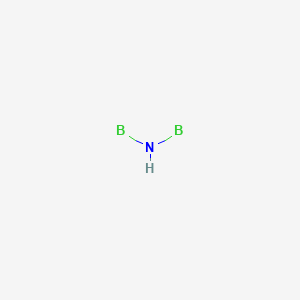
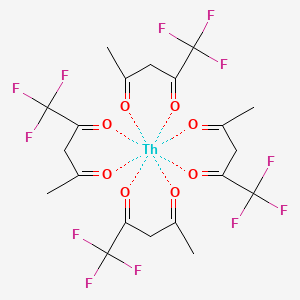
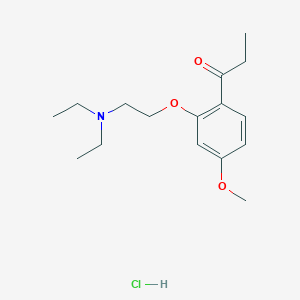
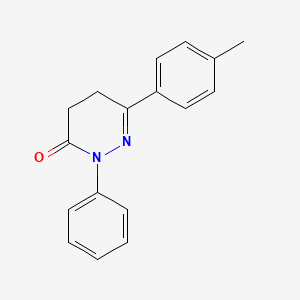
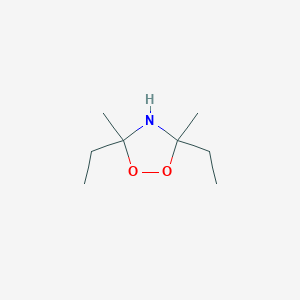
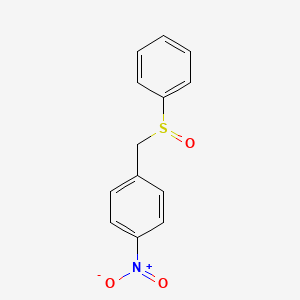
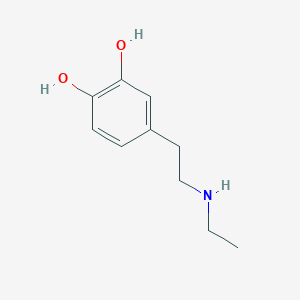
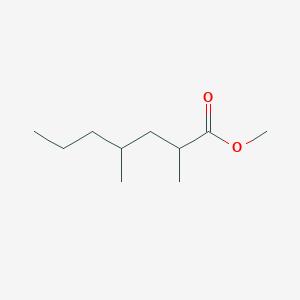
![Bicyclo[3.2.1]octa-3,6-diene-2-carboxylic acid](/img/structure/B14709070.png)

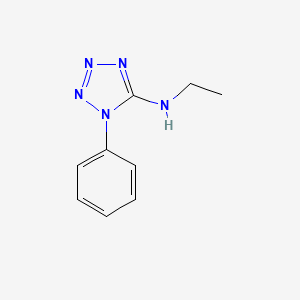
![4-[[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methylcarbamoylamino]-2-methylbenzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14709080.png)
